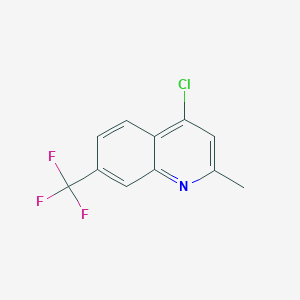

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-chloro-2-methyl-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N/c1-6-4-9(12)8-3-2-7(11(13,14)15)5-10(8)16-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXIMYKBHAMAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406083 | |

| Record name | 4-chloro-2-methyl-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18529-09-4 | |

| Record name | 4-chloro-2-methyl-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18529-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-chloro-2-methyl-7-(trifluoromethyl)quinoline, a key intermediate in medicinal chemistry and drug development. This document details the core synthetic steps, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Synthesis Strategy: A Two-Step Approach

The most direct and established route for the synthesis of this compound involves a two-step process. The initial step is the construction of the quinoline core via the Conrad-Limpach reaction, yielding the 4-hydroxyquinoline intermediate. This is followed by a chlorination step to afford the final product.

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline (CAS No. 18529-09-4). This molecule is of significant interest in medicinal chemistry and drug discovery due to its quinoline scaffold and trifluoromethyl substituent, moieties associated with diverse pharmacological activities. This document collates available experimental and predicted data on its key physicochemical parameters, outlines general experimental protocols for their determination, and discusses the compound's relevance in a broader biological context. The information is presented to support research and development efforts involving this and structurally related compounds.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core of numerous synthetic drugs and biologically active molecules.[1][2] Their versatile chemical nature allows for a wide range of structural modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4][5] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7][8][9][10]

This guide focuses on this compound, a compound that combines the quinoline framework with a reactive chloro group at the 4-position, a methyl group at the 2-position, and an electron-withdrawing trifluoromethyl group at the 7-position. This combination of functional groups makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Physicochemical Properties

Precise physicochemical data for this compound is not extensively reported in the public domain. The following tables summarize the available information for the target compound, alongside experimental data for the closely related and well-documented compound, 4-Chloro-7-(trifluoromethyl)quinoline, for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18529-09-4 | [11] |

| Molecular Formula | C₁₁H₇ClF₃N | [11] |

| Molecular Weight | 245.63 g/mol | [11] |

| Physical Form | Solid | [11] |

| XlogP (Predicted) | 4.1 | [12] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa (Predicted) | Data not available |

Table 2: Physicochemical Properties of 4-Chloro-7-(trifluoromethyl)quinoline (for comparison)

| Property | Value | Source |

| CAS Number | 346-55-4 | [13] |

| Molecular Formula | C₁₀H₅ClF₃N | [13] |

| Molecular Weight | 231.60 g/mol | [13] |

| Melting Point | 69-71 °C | [13] |

| Boiling Point | 265.5 ± 35.0 °C at 760 mmHg | [14] |

| Solubility | Soluble in chloroform (25 mg/mL) | [13] |

Synthesis and Reactivity

General Synthetic Pathway

The synthesis of this compound typically proceeds through a multi-step reaction sequence starting from an appropriately substituted aniline. A plausible synthetic route involves the cyclization of 3-(trifluoromethyl)aniline with a β-ketoester, such as ethyl acetoacetate, to form the corresponding 4-hydroxyquinoline intermediate. Subsequent chlorination, commonly achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), yields the final product.

Caption: Generalized synthetic workflow for this compound.

Reactivity

The chlorine atom at the 4-position of the quinoline ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. This reactivity is central to the utility of this compound as a building block in organic synthesis, allowing for the introduction of various functional groups, such as amines, alcohols, and thiols, to generate a library of derivatives for biological screening.

Biological and Pharmacological Context

While specific biological data for this compound is limited, the broader class of quinoline derivatives has well-established roles in drug discovery.

Anticancer and Antimalarial Potential

Substituted quinolines are known to exhibit potent anticancer and antimalarial activities.[3][5] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for pathogen or cancer cell survival. For instance, many quinoline-based drugs function as tyrosine kinase inhibitors, which block signaling pathways that promote cell proliferation and survival.[4]

Caption: Role of this compound in drug discovery.

Role of the Trifluoromethyl Group

The trifluoromethyl group is a key feature of this molecule. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6][7][8] Specifically, the -CF3 group can:

-

Increase metabolic stability: By blocking sites of oxidative metabolism.[8]

-

Enhance membrane permeability: Due to increased lipophilicity.[6]

-

Improve binding affinity: By altering the electronic properties of the molecule and participating in favorable interactions with the target protein.[6]

Experimental Protocols

Detailed, validated experimental protocols for this compound are not available. However, the following sections describe general and widely accepted methodologies for determining the key physicochemical properties discussed in this guide.

Synthesis of this compound (General Protocol)

This protocol is a generalized procedure based on known methods for quinoline synthesis.[14][15][16]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable high-boiling solvent (e.g., diphenyl ether).

-

Cyclization: Heat the reaction mixture to reflux (typically 200-250 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The 4-hydroxy-2-methyl-7-(trifluoromethyl)quinoline intermediate may precipitate and can be collected by filtration. If not, the product can be isolated by column chromatography.

-

Chlorination: Suspend the dried intermediate in an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux (around 110 °C) for 2-3 hours.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Purification: Collect the crude product by filtration, wash with water, and dry. Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Caption: A typical experimental workflow for the synthesis of 4-chloroquinolines.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.[17][18][19][20]

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.

Determination of Solubility

The aqueous solubility of a compound can be determined using the shake-flask method.[21][22][23][24][25]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of water (or a relevant buffer solution) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the solubility of the compound under the experimental conditions.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, is commonly determined using the shake-flask method.[26][27][28][29][30]

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the other phase to create a two-phase system.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases, and then allow the layers to separate.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the development of new therapeutic agents. While experimental data on its physicochemical properties are not extensively available, its structural features suggest it is a solid with high lipophilicity. Its reactivity at the 4-position provides a handle for the synthesis of diverse derivatives. The presence of the trifluoromethyl group is anticipated to confer favorable drug-like properties. Further experimental characterization of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry. This guide provides a foundational understanding of its properties and the experimental approaches required for its study.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. This compound AldrichCPR 18529-09-4 [sigmaaldrich.com]

- 12. PubChemLite - this compound (C11H7ClF3N) [pubchemlite.lcsb.uni.lu]

- 13. 4-Chloro-7-(trifluoromethyl)quinoline 98 346-55-4 [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. prepchem.com [prepchem.com]

- 16. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. westlab.com [westlab.com]

- 20. pennwest.edu [pennwest.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. solubility experimental methods.pptx [slideshare.net]

- 24. lup.lub.lu.se [lup.lub.lu.se]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. acdlabs.com [acdlabs.com]

- 27. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 28. 3.3. Determination of Experimental logP Values [bio-protocol.org]

- 29. enamine.net [enamine.net]

- 30. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

CAS Number: 18529-09-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, outlines synthetic approaches, and explores its significant role as a versatile intermediate in the development of therapeutic agents, particularly in the fields of oncology and infectious diseases.

Core Compound Properties

This compound is a solid, crystalline compound. Its key physicochemical properties are summarized in the table below, providing essential data for researchers in experimental design and chemical synthesis.

| Property | Value |

| CAS Number | 18529-09-4 |

| Molecular Formula | C₁₁H₇ClF₃N |

| Molecular Weight | 245.63 g/mol |

| Physical Form | Solid |

| Purity | Typically available at ≥95% |

| Storage Temperature | Room Temperature |

Synthesis and Reactivity

While a detailed, step-by-step protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a general synthetic pathway can be inferred from established quinoline synthesis methodologies.

A plausible synthetic workflow is illustrated below. This multi-step process typically begins with the appropriate aniline precursor, followed by cyclization to form the quinoline core, and subsequent chlorination to yield the final product.

A generalized synthetic pathway for this compound.

The primary utility of this compound in drug discovery lies in the reactivity of the chlorine atom at the 4-position. This chlorine is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of functional groups, particularly amines, which is a key step in the synthesis of numerous biologically active molecules.

Experimental Protocols

The following sections provide detailed methodologies for key experimental procedures involving 4-chloroquinolines as starting materials for the synthesis of potential therapeutic agents.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the substitution of the 4-chloro group with an amine, a common step in the synthesis of 4-aminoquinoline derivatives.

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.0-1.5 eq)

-

Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Base (optional, e.g., K₂CO₃, NaHCO₃)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent.

-

Add the desired amine to the solution. If the amine salt is used, or if the reaction requires a base, add the appropriate base.

-

Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 4-substituted-aminoquinoline derivative.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of compounds with potential therapeutic applications, most notably as antimalarial and anticancer agents. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final compounds, which can improve their pharmacological properties.

Antimalarial Agents

Derivatives of 4-aminoquinolines are a well-established class of antimalarial drugs. The proposed mechanism of action involves the inhibition of heme detoxification in the malaria parasite, Plasmodium falciparum.

During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies heme by polymerizing it into hemozoin. 4-aminoquinoline derivatives are believed to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. The resulting buildup of free heme leads to oxidative stress and parasite death.[1][2][3][4]

Inhibition of heme detoxification by 4-aminoquinoline derivatives.

Anticancer Agents

Substituted 4-aminoquinolines have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.[5][6][7][8][9][10][11]

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Certain 4-aminoquinoline derivatives have been shown to act as EGFR inhibitors, blocking the downstream signaling cascade.[6][9][10]

Inhibition of the EGFR signaling pathway by 4-aminoquinoline derivatives.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its utility as a precursor for novel antimalarial and anticancer agents makes it a compound of significant interest to researchers in drug discovery and development. The synthetic accessibility and the reactivity of the 4-chloro position provide a robust platform for the generation of diverse chemical libraries for screening and lead optimization. Further research into the synthesis and application of derivatives of this core structure holds promise for the development of new and effective therapeutic agents.

References

- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 2. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in the structural elucidation of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected analytical outcomes and detailed experimental protocols based on established knowledge of closely related quinoline derivatives.

Chemical Identity and Properties

This compound is a halogenated quinoline derivative. The presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 7-position dictates its chemical reactivity and physical properties. These substitutions are crucial for its potential applications in medicinal chemistry, often influencing factors like metabolic stability and binding affinity to biological targets.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₁H₇ClF₃N | --INVALID-LINK-- |

| Molecular Weight | 245.63 g/mol | --INVALID-LINK-- |

| CAS Number | 18529-09-4 | --INVALID-LINK-- |

| SMILES | CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)Cl | --INVALID-LINK-- |

| Predicted XlogP | 4.1 | --INVALID-LINK-- |

Synthesis Pathway

The synthesis of this compound typically follows a multi-step pathway common for substituted quinolines. A generalized synthetic workflow can be inferred from established methods such as the Combes quinoline synthesis, followed by chlorination.

Structure Elucidation Workflow

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and analytical techniques.

Spectroscopic Data (Predicted and Inferred)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methyl group. The chemical shifts and coupling patterns would confirm the substitution pattern.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the quaternary carbons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.

¹⁹F NMR: The fluorine NMR will show a singlet for the -CF₃ group, confirming its presence.

| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities |

| ¹H NMR | Aromatic Protons: 7.5 - 8.5 (m) Methyl Protons (-CH₃): ~2.7 (s) |

| ¹³C NMR | Aromatic Carbons: 120 - 150 Methyl Carbon (-CH₃): ~25 Trifluoromethyl Carbon (-CF₃): ~123 (q, J ≈ 275 Hz) |

| ¹⁹F NMR | Trifluoromethyl Fluorines (-CF₃): ~ -62 (s) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum would also show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

| Technique | Expected m/z Values |

| HRMS (ESI+) | [M+H]⁺: 246.0292 (Calculated for C₁₁H₈ClF₃N⁺) |

| GC-MS (EI) | M⁺˙: 245 (with a significant M+2 peak at 247) |

Experimental Protocols

General Synthesis of 4-Chloro-2-methylquinolines

A common method for the synthesis of 4-chloro-2-methylquinolines involves the chlorination of the corresponding 4-hydroxy-2-methylquinoline.

-

Reaction Setup: To a flask containing 4-hydroxy-2-methyl-7-(trifluoromethyl)quinoline (1 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) as both the reagent and solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 8-9.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: Use standard parameters with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe or by tuning the instrument to the fluorine frequency.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

-

Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition and confirm the molecular formula.

Conclusion

The structural elucidation of this compound is a systematic process involving synthesis, purification, and comprehensive analysis using modern spectroscopic techniques. While a complete, published experimental dataset for this specific molecule is scarce, the methodologies and expected outcomes detailed in this guide provide a robust framework for its characterization. The combination of NMR spectroscopy and high-resolution mass spectrometry is crucial for the unambiguous confirmation of its chemical structure, which is a fundamental step in its further investigation for potential applications in drug discovery and development.

The Multifaceted Biological Activities of Trifluoromethylquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold has been shown to significantly enhance the biological activities of the resulting derivatives. The unique properties of the -CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, contribute to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylquinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and drug discovery.

Anticancer Activity

Trifluoromethylquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various trifluoromethylquinoline derivatives is summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 4-Trifluoromethyl-2-anilinoquinolines | |||

| Compound 8b | PC3 (Prostate) | 3.15 | [1] |

| LNCaP (Prostate) | 3.37 | [1] | |

| K562 (Leukemia) | 4.12 | [1] | |

| Tubulin Polymerization Inhibitors | |||

| Compound 6b | LNCaP (Prostate) | N/A (nanomolar conc.) | [1] |

| Quinoline-Chalcone Derivatives | |||

| Representative Compounds | MGC-803 (Gastric) | 1.38 | |

| HCT-116 (Colon) | 5.34 | ||

| MCF-7 (Breast) | 5.21 | ||

| Anilino-Fluoroquinolone Derivatives | |||

| Representative Compounds | Various | N/A | |

| Imidazo[4,5-h]quinoline Derivatives | |||

| Quinoline-Imidazole Derivative 12a | HepG2 (Liver) | 2.42 ± 1.02 | |

| A549 (Lung) | 6.29 ± 0.99 | ||

| PC-3 (Prostate) | 5.11 ± 1.00 | ||

| Fluorinated Quinoline Analogues | |||

| Compounds 6a, 6b, 6d, 6f | MDA-MB-468 (TNBC) | 2.5–5 | [2] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | |||

| Compound 3b | C32 (Melanoma) | 24.4 | [1] |

| A375 (Melanoma) | 25.4 | [1] |

Key Mechanisms of Anticancer Activity

1. SGK1 Inhibition: Certain 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potent inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[3][4][5][6][7] SGK1 is a key component of the PI3K/mTOR signaling pathway and plays a crucial role in promoting cancer cell survival, proliferation, and therapeutic resistance.[3][6] Inhibition of SGK1 by these quinoline derivatives leads to the induction of apoptosis and cell cycle arrest in cancer cells.[3]

2. Tubulin Polymerization Inhibition: Another important anticancer mechanism of trifluoromethylquinoline derivatives is the inhibition of tubulin polymerization. These compounds can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which is essential for cell division.[8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of trifluoromethylquinoline derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.

-

Compound Addition: Add the trifluoromethylquinoline derivative to be tested to the reaction mixture. Include a positive control (e.g., nocodazole) and a negative control (vehicle).

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the Vmax (maximum rate of polymerization) and the extent of polymerization to determine the inhibitory effect of the compound.[9]

Antimicrobial Activity

Trifluoromethylquinoline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of the trifluoromethyl group often enhances the antimicrobial potency of the quinoline scaffold.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of trifluoromethylquinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| N-(trifluoromethyl)phenyl pyrazole derivatives | |||

| Compound 13 | Staphylococcus aureus (MRSA) | 3.12 | [10] |

| Quinoline-Sulfonamide Hybrids | |||

| Compound 3l | Escherichia coli | 7.812 | [11] |

| Candida albicans | 31.125 | [11] | |

| Trifluoro-Anilines | |||

| ITFMA | Vibrio parahaemolyticus | 50 | [12] |

| General Quinoline Derivatives | |||

| Compound 6 | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli | 3.12 - 50 | [13] |

Key Mechanisms of Antimicrobial Activity

DNA Gyrase and Topoisomerase IV Inhibition: A primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in the bacterial chromosome, ultimately causing cell death.

Experimental Protocols

Broth Microdilution Susceptibility Testing

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Stock Solution: Dissolve the trifluoromethylquinoline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final desired concentration.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no microorganism).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 16-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Antimalarial Activity

Quinoline-based compounds have a long history in the treatment of malaria, with chloroquine and mefloquine being well-known examples. Trifluoromethylquinoline derivatives have shown significant promise as next-generation antimalarial agents, with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Quantitative Antimalarial Activity Data

The in vitro antimalarial activity of trifluoromethylquinoline derivatives is typically expressed as the half-maximal inhibitory concentration (IC50).

| Compound Class/Derivative | P. falciparum Strain | IC50 | Reference(s) |

| 2,8-bis(trifluoromethyl)quinoline derivatives | D10 (chloroquine-sensitive) | 4.8 - 5.2 µg/mL | [15] |

| 4-Aminoquinoline-trifluoromethyltriazolines | |||

| Compound 6e | Pf3D7 (chloroquine-sensitive) | 4 nM | [16] |

| PfK1 (chloroquine-resistant) | 120 nM | [16] | |

| Compound 6i | Pf3D7 (chloroquine-sensitive) | 9 nM | [16] |

| PfK1 (chloroquine-resistant) | 100 nM | [16] | |

| Compound 6o | Pf3D7 (chloroquine-sensitive) | 18 nM | [16] |

| PfK1 (chloroquine-resistant) | 150 nM | [16] | |

| Compound 6s | Pf3D7 (chloroquine-sensitive) | 20 nM | [16] |

| PfK1 (chloroquine-resistant) | 450 nM | [16] |

Key Mechanisms of Antimalarial Activity

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole. Heme, a toxic byproduct of hemoglobin digestion by the parasite, is normally detoxified by polymerization into hemozoin. Quinoline derivatives are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite. Some trifluoromethylquinoline derivatives are also believed to act as DNA intercalating agents.[15]

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing ([³H]-Hypoxanthine Incorporation Assay)

This assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

-

Parasite Culture: Maintain asynchronous or synchronous cultures of P. falciparum in human erythrocytes.

-

Drug Dilution: Prepare serial dilutions of the trifluoromethylquinoline derivatives in a 96-well microtiter plate.

-

Infection and Treatment: Add parasitized erythrocytes to the wells containing the drug dilutions and incubate for 24-48 hours.

-

Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for another 18-24 hours. The parasite incorporates hypoxanthine into its nucleic acids.

-

Harvesting and Scintillation Counting: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: The level of radioactivity is proportional to parasite growth. Plot the percentage of growth inhibition against the drug concentration to determine the IC50 value.[17]

Anti-inflammatory Activity

Several trifluoromethylquinoline derivatives have been investigated for their anti-inflammatory properties. These compounds have shown the ability to modulate key inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory diseases.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit the production of inflammatory mediators or the activity of pro-inflammatory enzymes.

| Compound Class/Derivative | Assay | IC50/Activity | Reference(s) |

| Ibuprofen-quinoline conjugates | Nitric Oxide Production (LPS-stimulated RAW264.7 cells) | Significant reduction | [18] |

| 5-Trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives | Carrageenan-induced rat paw edema | 47-76% inhibition | [3] |

| Thiazoline-2-thione derivatives | BSA Denaturation Inhibition | IC50 = 21.9 µg/mL (for compound 4d) | [19] |

Key Mechanisms of Anti-inflammatory Activity

The anti-inflammatory effects of trifluoromethylquinoline derivatives can be attributed to several mechanisms, including:

-

Inhibition of Pro-inflammatory Cytokine Production: These compounds can suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[18]

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain trifluoromethylquinoline derivatives can inhibit iNOS expression and subsequent NO production.[18]

-

COX-2 Inhibition: Some derivatives are being investigated as potential inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[3]

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

-

Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatants.

-

Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

-

Data Analysis: Quantify the amount of nitrite produced and determine the inhibitory effect of the compounds on NO production.

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Animal Dosing: Administer the trifluoromethylquinoline derivative or a control vehicle to rats orally or intraperitoneally.

-

Induction of Edema: After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[3]

Neuroprotective Activity

Emerging research suggests that trifluoromethylquinoline derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.

Quantitative Neuroprotective Activity Data

The neuroprotective effects can be quantified by measuring the compound's ability to protect neuronal cells from various insults.

| Compound Class/Derivative | Assay/Model | EC50/Activity | Reference(s) |

| 1,1′-Biphenylnitrones (PBN Analogues) | Oxygen–glucose deprivation in vitro ischemia model | EC50 = 13.16 - 25.5 µM | [20] |

| Coumarin Derivatives | Tau aggregation inhibition | EC50 = 8 - 84 µM | [21] |

| Xanthinylthio-hydrazide hydrazone derivatives | t-BuOOH-induced oxidative stress | Significant neuroprotective effect | [22] |

Key Mechanisms of Neuroprotective Activity

The neuroprotective effects of these compounds are thought to be mediated through:

-

Antioxidant Activity: Many neurodegenerative diseases are associated with oxidative stress. Trifluoromethylquinoline derivatives may act as antioxidants, scavenging free radicals and protecting neurons from oxidative damage.

-

Modulation of Signaling Pathways: These compounds may interact with various signaling pathways involved in neuronal survival and apoptosis.

Experimental Protocols

In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Culture: Culture neuronal cells (e.g., PC12 or SH-SY5Y) in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the trifluoromethylquinoline derivative for a specific period.

-

Induction of Oxidative Stress: Expose the cells to a toxic concentration of hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

-

Cell Viability Assessment: After the H₂O₂ treatment, assess cell viability using an MTT assay or similar method.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at different concentrations and determine the EC50 value.[5]

Synthesis of Trifluoromethylquinoline Derivatives

The synthesis of trifluoromethylquinoline derivatives often involves well-established organic chemistry reactions. A common approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. Variations of this method, as well as other synthetic strategies, are employed to introduce the trifluoromethyl group and other desired substituents onto the quinoline scaffold.[23]

Conclusion

Trifluoromethylquinoline derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties make them attractive candidates for further drug development. The inclusion of the trifluoromethyl group often enhances efficacy and improves drug-like properties. The experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural products inspired synthesis of neuroprotective agents against H₂O₂-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. malariaworld.org [malariaworld.org]

- 17. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein | MDPI [mdpi.com]

- 22. Quantitative Structure–Neurotoxicity Assessment and In Vitro Evaluation of Neuroprotective and MAO-B Inhibitory Activities of Series N′-substituted 3-(1,3,7-trimethyl-xanthin-8-ylthio)propanehydrazides [mdpi.com]

- 23. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Solubility Data for 4-Chloro-7-(trifluoromethyl)quinoline

An In-depth Technical Guide on the Solubility of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline and Its Analogs

This technical guide provides a comprehensive overview of the available solubility data for quinoline derivatives closely related to this compound. Due to a lack of specific quantitative data for the title compound in publicly available literature, this document focuses on the solubility of the structurally similar compound, 4-Chloro-7-(trifluoromethyl)quinoline, and outlines a general experimental protocol for solubility determination. This information is intended for researchers, scientists, and professionals in the field of drug development.

| Compound | Solvent | Temperature | Solubility | Source |

| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL | [1] |

| 4-Chloro-7-(trifluoromethyl)quinoline | Water | Not Specified | -4.83 (log10WS in mol/L) | [2] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.[3]

2.1. Materials and Equipment

-

Test compound (e.g., this compound)

-

High-purity organic solvent

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

2.2. Procedure

-

Preparation of Calibration Curve:

-

Accurately weigh a precise amount of the test compound and dissolve it in a known volume of the selected solvent to create a stock solution of known concentration.[3]

-

Prepare a series of calibration standards by performing serial dilutions of the stock solution.[3]

-

Analyze these standards using a suitable analytical method (e.g., HPLC, UV-Vis) to generate a calibration curve of response versus concentration.

-

-

Sample Preparation for Solubility Measurement:

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.[3]

-

-

Separation of Undissolved Solid:

-

Quantification:

-

Dilute the filtered supernatant to a concentration that falls within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

Determine the concentration of the dissolved compound in the sample by using the calibration curve. The calculated concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Diagrams and Workflows

To visually represent the processes involved in solubility studies, the following diagrams illustrate the general experimental workflow.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline, a crucial intermediate for researchers, scientists, and professionals in drug development. The synthesis is primarily achieved through a two-step process commencing with the formation of a quinoline core via the Conrad-Limpach or Knorr quinoline synthesis, followed by a chlorination step. This document outlines the detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound begins with the reaction of 3-(trifluoromethyl)aniline with a β-ketoester, such as ethyl acetoacetate. This initial step, known as the Conrad-Limpach synthesis, forms the 4-hydroxyquinoline intermediate, 2-methyl-7-(trifluoromethyl)quinolin-4-ol[1][2][3]. The subsequent and final step involves the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the desired this compound[4][5][6].

Caption: Synthetic pathway for this compound.

Data Presentation

Starting Materials

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Colorless to light yellow liquid | 98-16-8 |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Colorless liquid | 141-97-9 |

Intermediate and Final Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2-Methyl-7-(trifluoromethyl)quinolin-4-ol | C₁₁H₈F₃NO | 227.18 | Solid | 15912-66-0[7] |

| This compound | C₁₁H₇ClF₃N | 245.63 | Solid | 18529-09-4 |

Summary of Experimental Protocol and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Conrad-Limpach Synthesis | 3-(Trifluoromethyl)aniline, Ethyl Acetoacetate | Dowtherm A or Polyphosphoric Acid | 140-250 | 1-3 | 85-95 |

| 2 | Chlorination | 2-Methyl-7-(trifluoromethyl)quinolin-4-ol, POCl₃ | Neat (excess POCl₃) | 110 | 4-8 | >90 |

Experimental Protocols

Step 1: Synthesis of 2-Methyl-7-(trifluoromethyl)quinolin-4-ol

This procedure is based on the Conrad-Limpach synthesis for the formation of 4-hydroxyquinolines.

Materials:

-

3-(Trifluoromethyl)aniline

-

Ethyl acetoacetate

-

Polyphosphoric acid or Dowtherm A

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3-(trifluoromethyl)aniline and ethyl acetoacetate in equimolar amounts.

-

Heating and Cyclization:

-

Method A (Polyphosphoric Acid): Add polyphosphoric acid to the mixture. Heat the reaction mixture to approximately 140-150°C with vigorous stirring for 2-3 hours.

-

Method B (Dowtherm A): Heat the initial mixture to about 100-110°C for 1-2 hours to form the enamine intermediate. In a separate flask, heat Dowtherm A to 250°C. Slowly add the enamine intermediate to the hot Dowtherm A and maintain the temperature for 15-30 minutes to effect cyclization[8].

-

-

Work-up:

-

For Method A: After cooling, carefully pour the reaction mixture onto crushed ice. The precipitate is then neutralized with a sodium bicarbonate solution.

-

For Method B: Allow the mixture to cool to room temperature, which should cause the product to precipitate. Add a non-polar solvent like petroleum ether to aid precipitation[8].

-

-

Purification: Collect the solid product by vacuum filtration, wash with water and then a cold solvent (e.g., ethanol or diethyl ether), and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

This procedure outlines the chlorination of the 4-hydroxyquinoline intermediate.

Materials:

-

2-Methyl-7-(trifluoromethyl)quinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-methyl-7-(trifluoromethyl)quinolin-4-ol in an excess of phosphorus oxychloride (POCl₃). The reaction is typically run neat[6][9].

-

Heating: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[6].

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

This two-step synthesis provides a reliable and scalable method for the preparation of this compound, a valuable building block in the synthesis of more complex, biologically active molecules.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data and representative experimental data from closely related analogs. It also includes detailed, generalized protocols for the spectroscopic analysis of quinoline derivatives.

Introduction

This compound is a halogenated quinoline derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the quinoline scaffold. The presence of a trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the chloro-substituent provides a reactive site for further chemical modification. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this molecule in research and development settings.

Predicted and Representative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on computational predictions and experimental data from analogous compounds.

Table 1: Predicted Mass Spectrometry Data

Predicted data for C₁₁H₇ClF₃N (Monoisotopic Mass: 245.02 g/mol )[1]

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 246.02919 |

| [M+Na]⁺ | 268.01113 |

| [M-H]⁻ | 244.01463 |

| [M]⁺• | 245.02136 |

Table 2: Expected ¹H NMR Spectral Data

Based on analogs such as 6-Chloro-2-propyl-4-(trifluoromethyl)quinoline[2]. The chemical shifts are reported in ppm relative to a TMS standard.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₃ | 2.7 - 2.8 | Singlet |

| Aromatic-H (H-3) | 7.5 - 7.6 | Singlet |

| Aromatic-H (H-5, H-6, H-8) | 7.7 - 8.1 | Multiplet |

Table 3: Expected ¹³C NMR Spectral Data

Based on analogs such as 6-Chloro-2-propyl-4-(trifluoromethyl)quinoline[2].

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -CH₃ | 24 - 26 |

| Aromatic-C | 118 - 135 |

| C-CF₃ | 120 - 124 (quartet) |

| C-Cl | 133 - 135 |

| Aromatic-C (quaternary) | 146 - 163 |

Table 4: Expected Infrared (IR) Spectroscopy Data

Based on characteristic vibrational modes of quinoline derivatives[2][3].

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050 - 3100 | C-H stretch (aromatic) |

| 2950 - 3000 | C-H stretch (methyl) |

| 1600 - 1620 | C=C and C=N stretch (ring) |

| 1490 - 1560 | Aromatic ring vibrations |

| 1100 - 1350 | C-F stretch (trifluoromethyl) |

| 700 - 850 | C-Cl stretch |

Experimental Protocols for Spectroscopic Analysis

The following are generalized yet detailed methodologies for obtaining the spectroscopic data for quinoline derivatives.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra using a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition and Processing: Process the acquired Free Induction Decay (FID) signal using standard software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: For high-resolution mass spectrometry (HRMS), utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. For gas chromatography-mass spectrometry (GC-MS), a nonpolar capillary column can be used with electron ionization (EI).

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass for the compound's molecular formula to confirm its elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

3.3 Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[4]

-

Instrumentation: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[3]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as aromatic C-H, C=C, C=N, C-F, and C-Cl bonds.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

References

Commercial Availability of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline: A Technical Overview for Researchers

For researchers and professionals in drug development, the procurement of specific chemical entities is a critical first step in the synthesis and discovery pipeline. This guide provides a technical summary of the commercial suppliers for the quinoline derivative, 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline (CAS No. 18529-09-4). This compound serves as a valuable building block in medicinal chemistry and materials science.

Compound Identification

Commercial Supplier Data

The following table summarizes the key information for commercial suppliers of this compound. This data is intended to streamline the procurement process for research and development purposes.

| Supplier | Brand/Product Code | Purity | Available Quantities | Notes |

| Sigma-Aldrich | AldrichCPR (BBO000038-1G) | Not specified | 1g | The supplier notes that analytical data is not collected for this product, and the buyer is responsible for confirming identity and purity. All sales are final.[1] |

| Atomax | Not specified | 95% | 5 grams | Intended for professional manufacturing, research laboratories, and industrial or commercial usage only. Not for medical or consumer use.[3] |

| Amitychem (via ECHEMI) | KANBEI | 99% (high quality, see COA) | Not specified | Listed as a "high purity hot sale" item from Henan Lihao Chem Plant Limited.[4] |

| Hangzhou Share Chemical Co., Ltd (via LookChem) | Not specified | 99% | 100g/bag, 1kg/bag | This listing may be expired. States the product is in stock and can be shipped by air or ocean.[2] |

Disclaimer: The availability, purity, and specifications of chemical products can change. It is highly recommended to contact the suppliers directly for the most current information, including pricing, stock status, and detailed certificates of analysis, before making any purchasing decisions. The information provided in this guide is based on publicly available data and is intended for informational purposes only.

Logical Workflow for Procurement

For researchers seeking to acquire this compound, a logical procurement workflow is essential to ensure the timely and efficient acquisition of the necessary starting materials. The following diagram illustrates a recommended process.

References

An In-depth Technical Guide to 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline: Safety, Handling, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline. Due to the limited availability of specific data for this compound, information from the closely related and well-documented compound, 4-Chloro-7-(trifluoromethyl)quinoline, is included for a more complete understanding of the safety and handling procedures. Researchers should always consult the most current Safety Data Sheet (SDS) for the specific compound in use and perform a thorough risk assessment before commencing any experimental work.

Introduction

This compound is a halogenated quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of a wide range of derivatives. The trifluoromethyl group at the 7-position can enhance the metabolic stability, lipophilicity, and biological activity of the resulting molecules. This guide provides essential information on the safe handling, properties, and scientific context of this compound for professionals in research and drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its close analog, 4-Chloro-7-(trifluoromethyl)quinoline.

| Property | This compound | 4-Chloro-7-(trifluoromethyl)quinoline |

| CAS Number | 18529-09-4 | 346-55-4 |

| Molecular Formula | C₁₁H₇ClF₃N | C₁₀H₅ClF₃N |

| Molecular Weight | 245.63 g/mol | 231.60 g/mol |

| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder |

| Melting Point | Not available | 69-71 °C |

| Boiling Point | Not available | 265.5 ± 35.0 °C at 760 mmHg |

| Solubility | Soluble in many organic solvents | Soluble in chloroform (25 mg/mL) |

Safety and Handling

The safety information provided is primarily based on data for the structurally similar 4-Chloro-7-(trifluoromethyl)quinoline. It is imperative to handle this compound with the same level of caution in a well-ventilated laboratory environment, preferably within a chemical fume hood.

Hazard Identification

Based on data for analogous compounds, this compound is expected to be classified as follows:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] |

| P264: Wash skin thoroughly after handling.[1][3] | |

| P271: Use only outdoors or in a well-ventilated area.[1][3] | |

| P280: Wear protective gloves/ eye protection/ face protection.[1][3] | |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of water.[1][3] |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P312: Call a POISON CENTER/doctor if you feel unwell.[2][3] | |

| P332 + P313: If skin irritation occurs: Get medical advice/attention.[3] | |

| P337 + P313: If eye irritation persists: Get medical advice/attention.[3] | |

| P362 + P364: Take off contaminated clothing and wash it before reuse.[3] | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1][3] |

| P405: Store locked up.[1][3] | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |

First-Aid Measures

-

General advice: Consult a physician. Show the safety data sheet to the doctor in attendance.

-

If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[3]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Handling and Storage

-

Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Conditions for safe storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4]

Experimental Protocols

Plausible Synthetic Pathway for this compound